molecular formula C8H6BrN3O2 B3193406 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole CAS No. 713530-56-4

6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole

Cat. No.: B3193406
CAS No.: 713530-56-4
M. Wt: 256.06 g/mol
InChI Key: VEFNVMSUKDCQDF-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole (CAS 713530-56-4) is a high-value benzimidazole derivative serving as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged structure in pharmacology known for its widespread presence in biologically active molecules . The specific bromo and nitro substituents on the aromatic system make it a versatile building block for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions where the bromo group acts as a handle for further functionalization . The benzimidazole scaffold is recognized for its metabolic stability and is synthetically accessible, making it an attractive core for developing novel therapeutic agents . Benzimidazole derivatives are extensively investigated for their diverse biological activities, including potential as antibacterial, antitumor, antitubercular, and anti-inflammatory agents . Recent scientific literature highlights the specific application of benzimidazole-based compounds in the discovery of epigenetic modulators, such as bromodomain and extra-terminal (BET) inhibitors . These inhibitors are a promising class of therapeutics for targeting transcriptional regulation in diseases like cancer and inflammation. As a functionalized benzimidazole, this compound provides a critical template for structure-activity relationship (SAR) studies in these cutting-edge research areas. This product is intended for research and development purposes. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as it may be harmful if inhaled, swallowed, or upon skin contact .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-10-6-2-5(9)3-7(12(13)14)8(6)11-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFNVMSUKDCQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736131
Record name 6-Bromo-2-methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713530-56-4
Record name 6-Bromo-2-methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Bromo 2 Methyl 4 Nitro 1h Benzo D Imidazole

Established Synthetic Pathways for Benzimidazole (B57391) Core Structures

The benzimidazole framework is a cornerstone in medicinal chemistry, and its synthesis has been the subject of extensive research. The primary methods involve either building the heterocyclic ring from a substituted benzene (B151609) precursor or functionalizing a pre-existing benzimidazole scaffold.

Cyclization Reactions Involving Substituted o-Phenylenediamines

The most prevalent and versatile method for constructing the benzimidazole core is the condensation reaction of an o-phenylenediamine (B120857) (or benzene-1,2-diamine) with a suitable one-carbon synthon. This approach, often referred to as the Phillips benzimidazole synthesis, involves reacting the diamine with a carboxylic acid or its derivative under dehydrating conditions. acs.orgnih.gov

Commonly employed reagents and conditions include:

Carboxylic Acids: Heating the o-phenylenediamine with a carboxylic acid (such as acetic acid to introduce a 2-methyl group) in the presence of a strong acid like hydrochloric acid or p-toluenesulfonic acid promotes cyclodehydration. nih.gov

Aldehydes: Condensation with aldehydes requires an oxidative step to form the final benzimidazole ring. Various oxidizing agents, including sodium metabisulfite (B1197395) (Na₂S₂O₅), nitrobenzene, or even air, can be used. acs.orgnih.gov The reaction proceeds through a Schiff base intermediate which then undergoes oxidative cyclization.

This pathway is highly adaptable, as the substituents on the final benzimidazole ring are determined by the choice of the substituted o-phenylenediamine and the one-carbon reactant.

Functionalization Strategies for Pre-formed Benzimidazole Scaffolds

An alternative strategy involves the direct functionalization of a pre-formed benzimidazole ring. This is particularly useful when the desired substituents are difficult to introduce on the o-phenylenediamine precursor. Electrophilic aromatic substitution reactions such as nitration and halogenation can be performed on the benzene portion of the scaffold.

Specific Synthetic Approaches to 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole

The synthesis of this compound is best achieved through a convergent synthesis that establishes the substitution pattern on the benzene ring before the formation of the imidazole (B134444) ring. This approach ensures unambiguous placement of the bromo and nitro groups.

Regioselective Introduction of Bromo, Methyl, and Nitro Substituents

A logical and efficient synthetic route hinges on the preparation of a key intermediate: 5-Bromo-3-nitro-benzene-1,2-diamine . By using this precursor, the regiochemistry of the final product is predetermined.

The synthesis of this key intermediate has been reported starting from 4-bromo-2,6-dinitroaniline. chemicalbook.com The process involves the selective reduction of one of the two nitro groups. This regioselectivity is achieved due to the specific reactivity of the nitro groups in the starting material.

Synthetic Pathway:

Selective Reduction: 4-Bromo-2,6-dinitroaniline is treated with a reducing agent such as ammonium (B1175870) sulfide (B99878) in ethanol. This reagent selectively reduces one nitro group to an amine, yielding 5-bromo-3-nitro-benzene-1,2-diamine. chemicalbook.com

Cyclization: The resulting diamine is then condensed with acetic acid or an equivalent reagent. Heating this mixture, typically in the presence of a mineral acid, facilitates the cyclization to form the imidazole ring, incorporating the methyl group at the 2-position and yielding the target compound, this compound.

This multi-step approach ensures that each substituent is placed in the correct position, avoiding the formation of undesired isomers that would arise from direct functionalization of a simpler benzimidazole. libretexts.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of the synthesis depends on the optimization of each step. In the reported synthesis of the key diamine intermediate, reaction conditions were carefully controlled to maximize the yield.

ParameterConditionPurposeYieldReference
Starting Material 4-Bromo-2,6-dinitroanilinePrecursor with correct bromo/nitro orientation- chemicalbook.com,
Reagent Ammonium sulfide in ethanolSelective reduction of one nitro group- chemicalbook.com,
Temperature 90 °CTo ensure a sufficient reaction rate- chemicalbook.com,
Monitoring Thin Layer Chromatography (TLC)To track the consumption of starting material- chemicalbook.com,
Purification Silica gel column chromatographyTo isolate the pure diamine product51% chemicalbook.com,

For the subsequent cyclization step, conditions can be optimized based on established protocols for benzimidazole synthesis. acs.orgnih.gov Key variables include the choice of acid catalyst (e.g., HCl, H₂SO₄), the solvent, the reaction temperature (often reflux), and the reaction time. The use of an efficient dehydrating agent is crucial for driving the reaction to completion.

Principles of Green Chemistry in Benzimidazole Synthesis (e.g., Microwave-Assisted Methods)

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of benzimidazoles has been significantly advanced by the application of green chemistry principles, particularly through the use of microwave irradiation.

Microwave-assisted synthesis offers several advantages over conventional heating methods:

Reduced Reaction Times: Reactions that might take hours under conventional reflux can often be completed in minutes.

Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.

Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent or by using green solvents like water or ethanol, reducing industrial waste.

These methods are highly applicable to the Phillips benzimidazole synthesis. The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often with the aid of a solid support or a catalyst. acs.orgchemicalbook.com The adaptation of such a microwave-assisted protocol for the cyclization of 5-bromo-3-nitro-benzene-1,2-diamine with acetic acid could provide a more rapid, efficient, and environmentally friendly route to this compound.

Chemical Reactivity and Derivatization Strategies for this compound

The chemical behavior of this compound is dictated by the interplay of its substituents. The nitro group at the C-4 position and the bromo group at the C-6 position significantly influence the electron density of the benzene ring portion of the molecule, making it susceptible to certain classes of reactions while providing handles for others.

The benzimidazole core of this compound is activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. For this specific molecule, there are two potential leaving groups on the benzene ring: the bromo group at C-6 and, under certain conditions, the nitro group at C-4. The bromine atom is a good leaving group, and its position is activated by the nitro group, making it a probable site for nucleophilic attack. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide to yield 6-substituted benzimidazole derivatives. While less common, direct substitution of the nitro group has also been observed in highly activated systems. nih.gov

NucleophileReagent ExamplePotential Product
AmineR-NH₂ (e.g., Piperidine)2-Methyl-4-nitro-6-(piperidin-1-yl)-1H-benzo[d]imidazole
AlkoxideR-O⁻ (e.g., Sodium Methoxide)6-Methoxy-2-methyl-4-nitro-1H-benzo[d]imidazole
ThiolateR-S⁻ (e.g., Sodium Thiophenolate)2-Methyl-4-nitro-6-(phenylthio)-1H-benzo[d]imidazole
AzideN₃⁻ (e.g., Sodium Azide)6-Azido-2-methyl-4-nitro-1H-benzo[d]imidazole

This table presents potential reactions based on the principles of Nucleophilic Aromatic Substitution.

The structure of this compound offers three primary sites for derivatization: the N-1 position of the imidazole ring, the C-6 bromo group, and the C-4 nitro group.

Modifications at the N-1 Position: The proton on the N-1 nitrogen is acidic and can be readily removed by a base (e.g., sodium hydride, potassium carbonate) to form an N-anion. This anion is a potent nucleophile and can react with various electrophiles to yield N-1 substituted derivatives. researchgate.netmdpi.com This alkylation or arylation is a common strategy to block the tautomerism of the benzimidazole ring and introduce new functionalities. semanticscholar.org

ElectrophileReagent ExampleProduct Class
Alkyl HalideMethyl Iodide (CH₃I)N-1-Alkylbenzimidazole
Benzyl HalideBenzyl Bromide (BnBr)N-1-Benzylbenzimidazole
Acyl ChlorideAcetyl Chloride (AcCl)N-1-Acylbenzimidazole
Michael AcceptorEthyl AcrylateN-1-Propionate Ester

This table illustrates common N-1 functionalization strategies.

Modifications of Aromatic Substituents: The bromo and nitro groups on the benzene ring are valuable functional handles for further transformations.

C-6 Bromo Group: The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Key reactions include the Suzuki-Miyaura coupling (with boronic acids to form biaryls), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). mdpi.commdpi.com These reactions are fundamental in modern organic synthesis for constructing complex molecules.

C-4 Nitro Group: The nitro group can be selectively reduced to an amino group under various conditions. niscpr.res.in Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation are commonly employed. commonorganicchemistry.comresearchgate.net Using catalysts such as Raney Nickel can be advantageous as they are less likely to cause dehalogenation (removal of the bromine) compared to palladium on carbon. commonorganicchemistry.com The resulting 4-amino-6-bromo-2-methyl-1H-benzo[d]imidazole is a valuable intermediate, as the amino group can be further modified through acylation, diazotization, or serve as a nucleophile.

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. The goal is to create a new chemical entity with improved affinity, selectivity, or a dual mode of action. This compound is an ideal starting scaffold for synthesizing such hybrids due to its multiple reactive sites. nih.govnih.gov

The derivatization strategies discussed previously can be employed to link the benzimidazole core to other biologically active moieties.

Via C-6 Cross-Coupling: The bromo group at the C-6 position can be used to connect the benzimidazole core to other heterocyclic systems like pyrazoles, triazoles, or oxadiazoles (B1248032) using Suzuki or Stille coupling reactions. mdpi.comacs.org This approach creates rigid hybrid structures where the two pharmacophores are directly linked.

Via N-1 Alkylation: The N-1 position can be functionalized with a linker that is attached to another pharmacophore. For example, alkylation with a chloroacetylated derivative of another heterocycle would result in a hybrid molecule connected by a flexible linker.

Via C-4 Amino Group: After reduction of the nitro group, the resulting amine can form an amide bond with a carboxylic acid-containing drug or pharmacophore. This amide linkage is a common and stable connection in many pharmaceutical compounds.

Reactive SiteReaction TypeLinked Pharmacophore ExampleHybrid Scaffold Type
C-6 BromoSuzuki CouplingPyrazole-boronic acidBi-heterocyclic Aryl
N-1 PositionN-Alkylation2-(Chloromethyl)quinolineMethylene-linked Heterocycles
C-4 Amino (post-reduction)Amide CouplingIbuprofen (Carboxylic Acid)Amide-linked Hybrid

This table outlines strategies for synthesizing hybrid molecules from the target compound.

Spectroscopic and Structural Elucidation Techniques for 6 Bromo 2 Methyl 4 Nitro 1h Benzo D Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, the chemical shifts, splitting patterns, and integration of the proton signals provide a wealth of structural information. For substituted benzimidazoles, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm). The exact position of these signals is influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nitro group in the 4-position would deshield adjacent protons, causing them to resonate at a higher chemical shift. The methyl group protons at the 2-position would appear as a singlet in the upfield region (around δ 2.5 ppm). The N-H proton of the imidazole (B134444) ring gives a characteristic broad singlet that can be exchangeable with D₂O and its chemical shift is often concentration-dependent. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic rings are typically found between δ 110 and 150 ppm. rsc.org The carbon atom attached to the bromine (C-6) would be influenced by the heavy atom effect, while the carbon attached to the nitro group (C-4) would be significantly deshielded. The methyl carbon (C-2) would resonate at a much higher field (around δ 15-25 ppm). The quaternary carbons of the fused ring system can also be identified, often through advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzimidazole Scaffolds

Nucleus Functional Group Representative Chemical Shift (δ, ppm)
¹H Aromatic C-H 7.0 - 8.5
¹H Imidazole N-H 12.0 - 13.5 (broad)
¹H C-CH₃ ~2.5
¹³C Aromatic C-H 110 - 135
¹³C Aromatic C-Br ~115
¹³C Aromatic C-NO₂ ~145
¹³C Imidazole C=N 140 - 155
¹³C C-CH₃ 15 - 25

Note: The exact chemical shifts for 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole may vary depending on the solvent and experimental conditions. The data presented is based on typical values for similarly substituted benzimidazole derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would appear as strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused ring system would be found in the 1600-1450 cm⁻¹ region. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (imidazole) Stretching 3100 - 3400 (broad)
Aromatic C-H Stretching 3000 - 3100
C=C / C=N (ring) Stretching 1450 - 1600
NO₂ Asymmetric Stretching 1500 - 1550
NO₂ Symmetric Stretching 1300 - 1350
C-Br Stretching 500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that absorbs UV radiation. The presence of substituents like the nitro and bromo groups can shift the absorption maxima (λ_max) and influence the intensity of the absorption. The nitro group, being a strong electron-withdrawing group, is expected to cause a bathochromic shift (shift to longer wavelength) of the absorption bands due to extended conjugation. Studying the UV-Vis spectrum in different solvents can also provide information about the nature of the electronic transitions (e.g., π→π* or n→π*).

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Analysis of the fragmentation pattern can help to confirm the connectivity of the atoms. Common fragmentation pathways for benzimidazoles may include the loss of the nitro group (NO₂) or the methyl group (CH₃).

X-ray Crystallography for Solid-State Structural Determination

Table 3: Representative Crystallographic Data for a Substituted Bromo-Nitro Aromatic Compound

Parameter Example Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 13.016 (5)
b (Å) 14.617 (5)
c (Å) 4.037 (5)
V (ų) 768.1 (10)

Data from a related structure, 1-Bromo-4-methyl-2-nitrobenzene, for illustrative purposes. nih.govresearchgate.net

Advanced Spectroscopic Methods for Mechanistic Insights in Research

Beyond primary structural elucidation, advanced spectroscopic methods are employed to investigate the mechanistic details of reactions involving benzimidazole derivatives. For example, time-resolved spectroscopy can be used to study the excited-state dynamics and photochemical reactions. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to predict and interpret spectra, calculate electronic properties like HOMO-LUMO energy gaps, and model reaction pathways. nih.govdergipark.org.tr These combined experimental and theoretical studies provide a deeper understanding of the structure-property relationships of these important heterocyclic compounds. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Methyl 4 Nitro 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can elucidate the geometric and electronic structure of 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole, offering insights into its stability and reactivity. These calculations are foundational for more specific analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govmalayajournal.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the nitro group and the bromine atom is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap and thus higher reactivity. This increased reactivity can be indicative of greater biological activity. The HOMO-LUMO gap is a key parameter in determining molecular properties such as conductivity and stability. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.8
Energy Gap (Egap) 3.7

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and charge transfer interactions within a molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with intramolecular charge transfer. In this compound, significant charge delocalization is expected due to the presence of the electron-donating imidazole (B134444) ring and the electron-withdrawing nitro and bromo substituents. This intramolecular charge transfer is a key factor influencing the molecule's electronic and optical properties.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often referred to as "push-pull" systems, can exhibit nonlinear optical (NLO) properties. nih.gov These materials have applications in technologies like optical data storage and signal processing. nih.gov The NLO response of a molecule is related to its hyperpolarizability. The presence of electron-donating and electron-withdrawing groups in this compound suggests that it may possess NLO properties. DFT calculations can be employed to predict the first-order hyperpolarizability of the molecule, providing a theoretical assessment of its potential as an NLO material. nih.gov Compounds with smaller HOMO-LUMO gaps often exhibit enhanced NLO responses. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with biological targets such as proteins or nucleic acids. researchgate.net By simulating the molecule's behavior in a biological environment, researchers can observe the dynamics of the ligand-target complex, including the stability of binding and any conformational changes that occur upon interaction. researchgate.net This information is crucial for understanding the mechanism of action of potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For a class of benzimidazole (B57391) derivatives including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activity. nih.gov The resulting model can then be used to guide the design of new derivatives with potentially enhanced activity.

Molecular Docking Studies for Ligand-Biomolecule Interactions (e.g., enzyme active sites, DNA grooves)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme active site or a DNA groove. amazonaws.com For this compound, docking studies can be used to identify potential biological targets and to understand the specific interactions that stabilize the ligand-receptor complex. acs.org These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity, often expressed as a docking score, can be used to rank potential drug candidates and to propose modifications that might improve binding. nih.gov Benzimidazole derivatives have been shown to interact with a variety of biological targets, and molecular docking can help to elucidate the specific binding mode of this compound.

Lack of Publicly Available Research Data for this compound

Despite a comprehensive search for computational chemistry and theoretical pharmacokinetic studies on the chemical compound this compound, no specific research findings or data were identified in the public domain.

The investigation did not yield any dedicated studies that have computationally analyzed this particular compound. Consequently, the detailed research findings and data tables required to construct the requested article are not available in published scientific literature.

While general principles and methodologies for computational chemistry and in silico pharmacokinetic predictions are well-established, their application to a specific compound requires dedicated research and analysis. Without such studies for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specific outline and content requirements.

Therefore, the requested article focusing on the computational chemistry and theoretical investigations of this compound cannot be generated at this time due to the absence of the necessary scientific data.

An in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives reveals a complex interplay of electronic effects, steric factors, and non-covalent interactions that dictate their biological activity. The strategic placement of the bromo and nitro groups on the benzimidazole scaffold is not arbitrary; it is a deliberate design choice aimed at modulating the compound's physicochemical properties and its interactions with biological targets. This article explores the nuanced roles of these substituents, the principles of rational design for this molecular framework, the impact of isomeric variations, and the application of computational models in elucidating its therapeutic potential.

Investigated Biological Activities and Proposed Molecular Mechanisms of Action for 6 Bromo 2 Methyl 4 Nitro 1h Benzo D Imidazole and Its Analogs

Research on Antimicrobial Activity and Proposed Targets (e.g., Enzyme Inhibition, Membrane Disruption)

Benzimidazole (B57391) derivatives have been extensively studied for their broad-spectrum antimicrobial properties. researchgate.netresearchgate.net Their mechanisms of action are varied and can include the inhibition of essential enzymes, disruption of nucleic acid synthesis, and interference with cell wall formation. nih.govingentaconnect.com

Antibacterial Investigations (Gram-positive and Gram-negative strains)

The antibacterial potential of benzimidazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. antibiotics-chemotherapy.runih.gov The presence of halogen and nitro groups on the benzimidazole ring has been shown to influence antibacterial efficacy. antibiotics-chemotherapy.ru Dihalogenated derivatives, for instance, have demonstrated greater activity than their monohalogenated counterparts against Gram-positive bacteria like Bacillus subtilis. antibiotics-chemotherapy.ru

One of the primary proposed mechanisms for the antibacterial action of benzimidazoles is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. nih.govacs.org By targeting the DNA gyrase B subunit, these compounds can disrupt DNA synthesis, leading to bacterial cell death. nih.gov Some triaryl benzimidazole compounds have shown bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 0.5–4 μg/mL against multidrug-resistant (MDR) Staphylococci and Enterococci species. acs.org Certain derivatives have also exhibited moderate activity against MDR Gram-negative strains, with MICs in the range of 16–32 μg/mL. acs.org

Another proposed mechanism involves the competitive inhibition of nucleic acid synthesis due to the structural similarity of benzimidazoles to purine (B94841) molecules. nih.gov Some benzimidazole compounds may also interfere with folate biosynthesis, a critical pathway for bacterial growth. nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Analogs

Compound/Analog Bacterial Strain(s) Activity (MIC) Proposed Target/Mechanism
Triaryl Benzimidazoles MDR Staphylococci, Enterococci 0.5–4 µg/mL Inhibition of bacterial gyrase
Triaryl Benzimidazoles MDR Gram-negative strains 16–32 µg/mL Inhibition of bacterial gyrase
5,6-dibromo-2-(trifluoromethyl)benzimidazole Bacillus subtilis 0.49 µg/mL Not specified
Nitroimidazole/pyrrole hybrids E. coli, multi-drug resistant S. aureus 20–70 µM Not specified

Antifungal Investigations

Benzimidazole derivatives are known for their antifungal properties, with some compounds being developed into clinically used antifungal agents. nih.govacs.org The primary mechanism of antifungal action for many azole compounds, including benzimidazoles, is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. nih.govacs.org This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govmdpi.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the membrane structure and function, ultimately inhibiting fungal growth. nih.govmdpi.com

Studies have shown that certain benzimidazole-1,3,4-oxadiazole compounds exhibit significant antifungal activity, particularly against Candida albicans. mdpi.com For example, some derivatives have demonstrated comparable or even superior activity to established antifungal drugs like amphotericin B and ketoconazole, with MIC50 values as low as 1.95 µg/mL. mdpi.com The presence of fluoro or chloro substituents at the C-5 position of the benzimidazole ring has been found to significantly enhance antifungal activity. acs.orgnih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Analogs

Compound/Analog Fungal Strain(s) Activity (MIC50) Proposed Target/Mechanism
Benzimidazole-1,3,4-oxadiazole derivatives Candida albicans 1.95 µg/mL Inhibition of ergosterol biosynthesis
Benzimidazole-1,3,4-oxadiazole derivatives Candida krusei 7.8 µg/mL Inhibition of ergosterol biosynthesis
Benzimidazole-1,3,4-oxadiazole derivatives Candida parapsilopsis 31.25 µg/mL Inhibition of ergosterol biosynthesis
1-nonyl-1H-benzo[d]imidazole Various Candida, Aspergillus, and dermatophytes Not specified Not specified
1-decyl-1H-benzo[d]imidazole Various Candida, Aspergillus, and dermatophytes Not specified Not specified

Antitubercular Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents, and benzimidazole derivatives have emerged as a promising class of compounds. nih.govnih.gov Several synthesized benzimidazoles have displayed potent activity against M. tuberculosis H37Rv and isoniazid-resistant strains. nih.gov Some compounds have exhibited MIC values of less than 0.2 µM. nih.govresearchgate.net

One of the proposed mechanisms for the antitubercular activity of benzimidazoles is the targeting of enzymes involved in the biosynthesis of the mycobacterial cell wall, specifically the mycolyl-arabinogalactan-peptidoglycan complex. ingentaconnect.com For instance, some derivatives have been designed to inhibit polyketide synthase 13, an enzyme crucial for the production of mycolic acids, which are essential for the integrity and drug resistance of the mycobacterial cell wall. jyoungpharm.org By disrupting mycolic acid synthesis, these compounds can enhance the permeability of the cell wall to drugs and inhibit mycobacterial growth. jyoungpharm.org Another potential target is mycobacterial gyrase, with some benzimidazole derivatives showing inhibitory activity against its ATPase function. researchgate.net

Table 3: Antitubercular Activity of Selected Benzimidazole Analogs

Compound/Analog Mycobacterium tuberculosis Strain(s) Activity (MIC) Proposed Target/Mechanism
Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate H37Rv 0.112 µM Not specified
Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate INH-resistant 6.12 µM Not specified
Azo benzimidazole derivatives H37Rv < 0.2 µM Not specified
Benzimidazole derivatives Ga2 and Ga3 H37Rv Not specified Inhibition of polyketide synthase 13

Research on Antiparasitic Activity and Proposed Molecular Interactions

Benzimidazole compounds are widely used as anthelmintic agents against various parasitic worms. youtube.comresearchgate.net The principal mechanism of their antiparasitic action is the inhibition of microtubule polymerization by binding to β-tubulin. youtube.comresearchgate.net This disruption of the microtubule cytoskeleton interferes with essential cellular processes in the parasite, such as cell division, which is arrested in metaphase. youtube.com

In addition to inhibiting microtubule formation, benzimidazoles can induce other biochemical changes in susceptible nematodes. These include the inhibition of mitochondrial fumarate (B1241708) reductase, which is a key enzyme in the parasite's energy metabolism, reduced glucose transport, and the uncoupling of oxidative phosphorylation. youtube.com This ultimately leads to glycogen (B147801) depletion and a reduction in ATP production, resulting in the death of the parasite. youtube.com Some benzimidazole derivatives have also shown promise against protozoan parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis. nih.govgenescells.ru

Investigations into Anticancer Activity and Cellular Pathways (e.g., DNA Interaction, Topoisomerase Inhibition, Cell Cycle Arrest)

The anticancer potential of benzimidazole derivatives has been extensively investigated, revealing multiple mechanisms through which they can exert their cytotoxic effects on cancer cells. nih.goviiarjournals.org

A significant mode of action for many benzimidazole-based compounds is their interaction with DNA. nih.govingentaconnect.com These molecules can bind to the minor groove of DNA, particularly at AT-rich sequences, leading to the inhibition of DNA synthesis and replication. nih.govnih.gov Some derivatives can also act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.netresearchgate.net This interaction can disrupt the normal functions of DNA and trigger apoptotic pathways in tumor cells. researchgate.net

Another critical target for benzimidazole anticancer agents is the family of DNA topoisomerases. tandfonline.comesisresearch.org These enzymes are vital for managing the topological state of DNA during replication, transcription, and other cellular processes. tandfonline.comesisresearch.org Benzimidazole derivatives have been shown to act as inhibitors of both topoisomerase I and topoisomerase II. tandfonline.comnih.gov They can function as "topoisomerase poisons" by stabilizing the cleavable complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. esisresearch.orgacs.org

Furthermore, benzimidazole compounds can induce cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells. iiarjournals.orgnih.gov Depending on the specific derivative and cancer cell line, arrest has been observed in the G1, S, and G2/M phases of the cell cycle. iiarjournals.orgmdpi.com For instance, some compounds can activate the p53-p21 pathway, leading to G1 phase arrest. iiarjournals.orgiiarjournals.org The cyclin E-CDK2 complex, which regulates the G1-to-S phase transition, is a key target in this process. iiarjournals.orgiiarjournals.org Other derivatives have been shown to induce G2/M phase arrest through the P53/P21/cyclin B1 pathway. nih.gov

Table 4: Anticancer Mechanisms of Benzimidazole Analogs

Mechanism of Action Specific Target/Pathway Observed Effect
DNA Interaction Minor groove binding (AT-rich sequences) Inhibition of DNA synthesis
DNA Interaction Intercalation Induction of apoptosis
Topoisomerase Inhibition Topoisomerase I and II Stabilization of cleavable complex, DNA strand breaks
Cell Cycle Arrest G1 phase Activation of p53-p21 pathway, suppression of cyclin E-CDK2 complex
Cell Cycle Arrest G2/M phase P53/P21/cyclin B1 pathway
Cell Cycle Arrest S phase Increased cell population in S phase

Explorations of Anti-inflammatory Activity and Related Biochemical Pathways

While direct studies on 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole are not available, the broader family of benzimidazole derivatives has been a significant focus of anti-inflammatory research. These compounds are known to target key enzymatic pathways involved in the inflammatory cascade.

A primary mechanism by which benzimidazole analogs exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins—key mediators of inflammation. frontiersin.orgnih.gov Some derivatives have shown selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The anti-inflammatory potential of benzimidazole derivatives is also attributed to their interaction with other targets, including 5-lipoxygenase (5-LOX), transient receptor potential vanilloid-1 (TRPV-1), cannabinoid receptors, and specific cytokines like TNF-α and IL-6. frontiersin.orgnih.govresearchgate.net

Structure-activity relationship (SAR) studies on various benzimidazole analogs have provided insights into the chemical features that influence their anti-inflammatory potency. Substitutions at various positions on the benzimidazole scaffold, such as the N1, C2, C5, and C6 positions, have been shown to significantly impact activity. semanticscholar.org For instance, the presence of an electron-withdrawing nitro group at the 6-position has been reported to be more active in some series compared to other substitutions. nih.gov Conversely, another study suggested that unsubstituted and chloro-substituted analogs showed more potent anti-inflammatory activity compared to those with bromo, methyl, methoxy, or nitro groups. jmpas.com The nature and position of substituents on the benzimidazole ring play a crucial role in the molecule's ability to bind to inflammatory targets. semanticscholar.orgnih.gov

Table 1: Anti-inflammatory Activity of Selected Benzimidazole Analogs

Compound SeriesTarget/AssayKey FindingsReference
5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazolesCarrageenan-induced paw edemaPara-amino substituted compound showed a 39.7% reduction in inflammation. nih.gov
N-benzimidazol-1-yl methyl-benzamide derivativesAnalgesic and anti-inflammatory assaysChloro and bromo substitutions at the ortho position of the phenyl ring resulted in significant activity. frontiersin.org
Coumarin-benzimidazole derivativesFormalin-induced edemaThese hybrid molecules were reported as safer anti-inflammatory agents. jmpas.com
Imidazopyridine derivatives (compared to benzimidazoles)LPS-stimulated macrophagesImidazopyridine series showed stronger inhibition of TNF-α and IL-6 release. nih.gov

This table is for illustrative purposes and shows data for benzimidazole analogs, not the specific subject compound.

Antioxidant Activity Studies and Radical Scavenging Mechanisms

The antioxidant potential of the benzimidazole scaffold has been explored through various in vitro assays, although specific data for this compound is not documented. The antioxidant capacity of its analogs is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Several studies have evaluated benzimidazole derivatives for their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to inhibit lipid peroxidation. nih.govresearchgate.net The mechanism often involves the transfer of a hydrogen atom from the N-H group of the imidazole (B134444) ring or from phenolic hydroxyl groups if present in the structure. nih.govnih.gov Computational studies on some benzimidazole-arylhydrazone hybrids have suggested that they can deactivate highly reactive hydroxyl, alkoxyl, and hydroperoxyl radicals through hydrogen atom transfer or radical adduct formation mechanisms. nih.gov

The antioxidant activity is highly dependent on the substituents attached to the benzimidazole core. For example, a study on benzimidazole/benzothiazole-2-carboxamides found that a trihydroxy substituted derivative was a more potent antioxidant than the standard butylated hydroxytoluene (BHT). nih.govresearchgate.net Another study investigating 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives found that a compound with a p-bromophenyl substituent exhibited the highest inhibition of lipid peroxidation. nih.gov In contrast, some research indicates that nitro-substituted benzimidazoles possess antioxidant properties, while other studies on different molecular frameworks have not found this substitution to be favorable for activity. jmpas.comresearchgate.net

Table 2: Antioxidant Activity of Selected Benzimidazole Analogs

Compound/Analog SeriesAssayKey FindingsReference
2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazolesCOX-2 Inhibition (related to oxidative stress)Showed potent and selective COX-2 inhibition. nih.gov
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazidesLipid Peroxidation (LPO) InhibitionCompound with p-bromophenyl substituent caused 57% inhibition of LPO. nih.gov
2-substituted-5-methylbenzimidazole derivativesDPPH Radical ScavengingAll synthesized compounds showed antioxidant activity with IC50 values ranging from 1.054-19.05 µg/ml. researchgate.net
Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-CarboxamidesDPPH and FRAP assaysTrihydroxy substituted benzothiazole-2-carboxamide was identified as the most promising antioxidant. nih.govresearchgate.net

This table is for illustrative purposes and shows data for benzimidazole analogs, not the specific subject compound.

Future Research Directions and Translational Outlook for 6 Bromo 2 Methyl 4 Nitro 1h Benzo D Imidazole

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often not environmentally friendly. eprajournals.com Future research on 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole will likely focus on the development of novel, sustainable synthetic pathways. Green chemistry principles are increasingly being applied to the synthesis of benzimidazoles, emphasizing the use of renewable feedstocks, solvent-free reactions, and recyclable catalysts. eprajournals.commdpi.com

Modern synthetic approaches such as microwave-assisted synthesis have revolutionized the creation of benzimidazoles by enabling rapid heating and efficient energy transfer, leading to shorter reaction times and higher yields. impactfactor.org Catalyst-free protocols are also being developed, which offer the advantages of high atom economy, no toxic waste formation, and the use of green solvents like ethanol. tetrahedron-green-chem.com The application of heterogeneous catalysts, such as Erbium (III) trifluoromethanesulfonate, has shown promise in improving reaction selectivity and simplifying product purification. beilstein-journals.org Photocatalytic methods that utilize solar light as a primary energy source also present a sustainable avenue for benzimidazole synthesis. cnr.it

Future synthetic strategies for this compound could incorporate these sustainable practices. Research will likely focus on optimizing reaction conditions to improve yields, reduce waste, and utilize catalysts that can be easily recovered and reused. rsc.orgresearchgate.net

Table 1: Potential Sustainable Methodologies for the Synthesis of this compound

MethodologyKey FeaturesPotential Advantages
Microwave-Assisted SynthesisRapid heating, efficient energy transferShorter reaction times, higher yields
Catalyst-Free SynthesisAvoids the use of metal catalystsHigh atom economy, no toxic waste, use of green solvents
Heterogeneous CatalysisUse of solid catalystsEasy catalyst recovery and reuse, improved selectivity
PhotocatalysisUtilizes light as an energy sourceSustainable, can be performed under mild conditions
Solvent-Free ReactionsReactions are conducted without a solventReduced environmental impact, minimized waste

Advanced Computational Approaches for Structure-Based Drug Design and Mechanistic Insights

Computational chemistry is an indispensable tool in modern drug discovery, and its application to this compound is expected to accelerate the identification of its biological targets and the elucidation of its mechanism of action. researchgate.net Structure-based drug design, which relies on the three-dimensional structure of a biological target, can be employed to design novel benzimidazole derivatives with improved potency and selectivity. mdpi.com

Molecular docking studies can predict the binding orientation and affinity of this compound to various protein targets, providing insights into its potential therapeutic applications. nih.gov The structural features of this compound, including the bromo and nitro substituents, can be systematically modified in silico to understand their influence on biological activity, a process known as structure-activity relationship (SAR) studies. researchgate.netimpactfactor.org Computational approaches can also be used to predict the pharmacokinetic properties of benzimidazole derivatives, helping to identify candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. semanticscholar.org

Table 2: Illustrative Structure-Activity Relationship (SAR) Study for Benzimidazole Derivatives

Position of SubstitutionType of SubstituentEffect on Activity
2Small alkyl group (e.g., methyl)May enhance binding to specific targets
4Electron-withdrawing group (e.g., nitro)Can influence electronic properties and reactivity
6Halogen (e.g., bromo)May increase lipophilicity and cell permeability
1Various substituentsCan be modified to optimize pharmacokinetic properties

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Biological Systems

The concept of "one drug, one target" is being increasingly replaced by the idea of polypharmacology, where a single molecule is designed to interact with multiple biological targets. nih.gov This approach is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov Benzimidazole derivatives have been shown to act as multi-target inhibitors, for instance, by targeting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.gov

Future research on this compound should explore its potential as a multi-targeting agent. By screening the compound against a panel of biologically relevant targets, it may be possible to identify novel polypharmacological profiles. For example, it could be investigated as a dual inhibitor of enzymes from different families or as a modulator of multiple signaling pathways. mdpi.com The development of hybrid molecules, where the benzimidazole scaffold is combined with other pharmacophores, is another promising strategy to achieve multi-target activity. nih.gov

Table 3: Potential Molecular Targets for this compound Based on Benzimidazole Literature

Target ClassSpecific ExamplesTherapeutic Area
KinasesEGFR, VEGFR-2, BRAFCancer
TopoisomerasesTopoisomerase I, Topoisomerase IICancer
TubulinMicrotubulesCancer, Anthelmintic
Dihydrofolate Reductase (DHFR)Bacterial and protozoal DHFRAntimicrobial
Proton PumpsH+/K+ ATPaseGastrointestinal disorders

Integration of Omics Technologies in Mechanistic Elucidation of Benzimidazole Action

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to understanding the mechanism of action of drug candidates. nih.govdrugtargetreview.com The integration of these technologies can provide a comprehensive view of the cellular response to treatment with this compound.

For instance, transcriptomic analysis (e.g., RNA-seq) can identify changes in gene expression patterns following treatment, revealing the signaling pathways that are modulated by the compound. mdpi.com Proteomics can be used to identify the protein targets of the drug and to characterize post-translational modifications that are altered upon treatment. jusst.org Metabolomics can provide insights into the metabolic pathways that are affected by the compound. nih.gov By integrating data from multiple omics platforms, it will be possible to construct a detailed molecular portrait of the mechanism of action of this compound. drugtargetreview.com

Table 4: A Potential Multi-Omics Workflow for Mechanistic Studies

Omics TechnologyInformation GainedPotential Application
GenomicsIdentification of genetic markers of drug sensitivity/resistancePersonalized medicine
TranscriptomicsChanges in gene expression profilesPathway analysis, target identification
ProteomicsProtein expression changes, post-translational modificationsTarget validation, biomarker discovery
MetabolomicsAlterations in metabolic pathwaysUnderstanding metabolic effects, toxicity assessment

Potential Applications in Materials Science and Catalysis within Academic Research

While the primary focus of benzimidazole research has been in the pharmaceutical sciences, these compounds also have potential applications in materials science and catalysis. eprajournals.com The benzimidazole ring system can act as a ligand for metal ions, and benzimidazole-containing complexes have been explored for their catalytic activity. cnr.it The unique electronic properties of the benzimidazole scaffold also make it an interesting building block for the development of novel organic materials with applications in electronics and optoelectronics.

Future academic research could explore the potential of this compound in these areas. For example, it could be used as a ligand to synthesize novel metal complexes with interesting catalytic or photophysical properties. Its potential as a component of organic light-emitting diodes (OLEDs) or other electronic devices could also be investigated.

Table 5: Potential Applications in Materials Science and Catalysis

AreaPotential ApplicationRationale
CatalysisLigand for transition metal catalystsBenzimidazole nitrogen atoms can coordinate to metal centers
Materials ScienceComponent of organic electronic materialsThe conjugated π-system of the benzimidazole ring
SensorsChemosensors for metal ions or anionsThe ability of the benzimidazole scaffold to bind to analytes

Challenges and Opportunities in Benzimidazole-Based Chemical Research and Development

Despite the significant therapeutic potential of benzimidazole derivatives, there are several challenges that need to be addressed in their research and development. researchgate.net One of the main challenges is the poor solubility and low bioavailability of many benzimidazole compounds, which can limit their clinical utility. ijpsjournal.com Drug resistance is another major concern, particularly in the context of antimicrobial and anticancer therapies. biotech-asia.org

However, these challenges also present opportunities for innovation. The development of novel drug delivery systems, such as nanoparticle-based formulations, can help to overcome the solubility and bioavailability issues. biotech-asia.org The exploration of multi-targeting strategies and combination therapies can help to combat drug resistance. Furthermore, the vast chemical space of benzimidazole derivatives remains largely unexplored, providing ample opportunities for the discovery of novel compounds with unique biological activities. ijpsjournal.comresearcher.life The continued development of sustainable synthetic methodologies and advanced computational tools will further accelerate the pace of benzimidazole-based drug discovery. researchgate.net

Table 6: Summary of Challenges and Opportunities in Benzimidazole Research

ChallengesOpportunities
Poor solubility and bioavailabilityDevelopment of novel drug delivery systems
Drug resistanceMulti-targeting strategies, combination therapies
Potential for toxicitySAR studies to optimize safety profiles
Intellectual property landscapeDiscovery of novel chemical entities with unique properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole, and how are intermediates validated?

  • Synthetic Routes : The compound can be synthesized via multi-step reactions involving condensation of substituted o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For bromo- and nitro-substituted analogs, regioselective halogenation (e.g., using NBS or Br₂) and nitration (HNO₃/H₂SO₄) are critical steps. Intermediate purification often involves column chromatography (e.g., silica gel) with solvent systems like ethyl acetate/hexane .
  • Characterization : Key intermediates are validated using:

  • FTIR : Peaks at ~590 cm⁻¹ (C-Br stretching) and ~1510–1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.4–8.4 ppm, while methyl groups resonate at δ 2.6–2.7 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~286 for bromo-methyl analogs) validate molecular weight .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles (e.g., planar benzimidazole rings with deviations <0.03 Å). Software like ORTEP-3 or WinGX is used for refinement .
  • FTIR/NMR : Complementary techniques to confirm substituent positions. For example, nitro groups reduce electron density, shifting C=N stretching in FTIR to ~1617 cm⁻¹ .

Q. How do density functional theory (DFT) calculations support preliminary studies of this compound?

  • Electronic Properties : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (FMOs), revealing HOMO-LUMO gaps (~4.5 eV for nitro derivatives) to predict reactivity .
  • Vibrational Analysis : Simulated IR spectra align with experimental data to confirm assignments (e.g., C-Br and NO₂ vibrations) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., NMR shifts) be resolved?

  • Methodology :

  • Solvent Effects : Use polarizable continuum models (PCM) in DFT to account for solvent-induced shifts .
  • Hybrid Functionals : Combine exact exchange (e.g., B3LYP) with empirical dispersion corrections to improve accuracy in predicting chemical shifts .
  • Cross-Validation : Compare results from multiple functionals (e.g., M06-2X, ωB97XD) to identify systematic errors .

Q. What catalytic strategies optimize yields for nitro-substituted benzimidazoles?

  • Catalyst Screening : Nano-SiO₂ enhances condensation reactions via acid catalysis, achieving yields >85% for nitro derivatives .
  • Reaction Optimization :

  • Temperature : Nitration at 0–5°C minimizes byproducts .
  • Solvent : DMF or DCM improves solubility of nitro intermediates .
    • Controlled Nitration : Use fuming HNO₃ with H₂SO₄ for regioselective para-substitution .

Q. How does the nitro group influence binding affinity in molecular docking studies (e.g., EGFR inhibition)?

  • Docking Workflow :

  • Protein Preparation : Retrieve EGFR structure (PDB: 1M17), remove water, add hydrogens.
  • Ligand Preparation : Optimize this compound geometry using DFT .
  • Binding Analysis : Nitro groups form hydrogen bonds with Lys745 (ΔG ≈ -9.2 kcal/mol), enhancing affinity .
    • ADMET Prediction : The nitro group may increase hepatotoxicity (e.g., elevated Ames test risk), requiring structural optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.